molecular formula C50H78N10O11 B1192007 erbB-2

erbB-2

Cat. No.: B1192007
M. Wt: 995.21
Attention: For research use only. Not for human or veterinary use.
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Description

The ErbB-2 receptor, also known as HER2 or CD340, is a member of the epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases (RTKs). Unlike other family members, ErbB-2 has no known direct ligand but is the preferred dimerization partner for other ligand-bound ERBB receptors, such as EGFR and HER3. This heterodimerization potently activates key intracellular signaling pathways, including the MAPK and PI3K-AKT cascades, which regulate cell proliferation, survival, and differentiation . Amplification and overexpression of the ERBB2 gene occur in approximately 20-30% of invasive breast cancers and are associated with aggressive tumor growth and a poor prognosis . This makes ErbB-2 a critical biomarker and a high-value target for therapeutic development, as evidenced by the success of targeted therapies like Trastuzumab (Herceptin) . Research-grade ErbB-2 reagents are therefore essential for investigating the mechanisms of oncogenesis, drug resistance, and for the preclinical development of novel anti-cancer strategies . These reagents are validated for use in various applications, including Western Blot, Immunohistochemistry, Immunofluorescence, and Flow Cytometry, to enable comprehensive study of ErbB-2 expression, activation, and function in model systems . This product is For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Properties

Molecular Formula

C50H78N10O11

Molecular Weight

995.21

Origin of Product

United States

Comparison with Similar Compounds

EGFR (ErbB-1)

  • Instead, it acts as a preferred dimerization partner for ligand-bound ErbB receptors (e.g., EGFR, ErbB-3) .
  • Kinase Activity: ErbB-2 exhibits stronger basal kinase activity compared to EGFR.
  • Therapeutic Targeting: Dual inhibitors (e.g., GW2974) targeting both EGFR and ErbB-2 demonstrate IC50 values <80 nM in kinase assays and inhibit tumor growth in xenograft models at 10–30 mg/kg doses .

ErbB-3

  • Kinase Deficiency : ErbB-3 lacks intrinsic kinase activity and relies on heterodimerization with ErbB-2 for signaling. This partnership amplifies PI3K/Akt activation due to ErbB-3’s six PI3K-binding sites .
  • Ligand Specificity : Neuregulins (NRGs) bind ErbB-3/ErbB-4 with high affinity (KD ~1–5 nM), whereas ErbB-2 binds NRGs weakly (KD ~100 nM) .

ErbB-4

  • Ligand Activation : ErbB-4 binds NRGs and betacellulin (BTC). Unlike ErbB-2, ErbB-4 undergoes regulated intramembrane proteolysis (RIP), releasing a soluble intracellular domain that translocates to the nucleus .

Therapeutic Targeting and Inhibitor Profiles

Monoclonal Antibodies

  • Trastuzumab : Binds ErbB-2’s extracellular domain, inhibiting dimerization and promoting receptor internalization. Enhances TRAIL-mediated apoptosis by suppressing Akt activation (IC50 reduction from 1.2 μg/mL to 0.3 μg/mL in BT474 cells) .
  • Pertuzumab : Targets ErbB-2’s dimerization interface, blocking heterodimer formation with ErbB-3 .

Tyrosine Kinase Inhibitors (TKIs)

Compound Class Target Specificity IC50 (ErbB-2) IC50 (EGFR) Tumor Cell Selectivity (vs. Normal Cells)
Quinazolines (GW2974) Dual ErbB-2/EGFR 54 nM 58 nM 10- to >75-fold
Pyridopyrimidines Dual ErbB-2/EGFR 14 nM (BT474) 58 nM (HN5) 16- to >40-fold
Thienopyrimidines (A/B) ErbB-2 > EGFR 8 nM (Series A) 10 nM (Series A) 4-fold (Series B less potent)

Dual Inhibitors

Dual ErbB-2/EGFR inhibitors exhibit broader efficacy in tumors co-expressing both receptors (e.g., N87 gastric cancer cells). For example, OSI-774 (EGFR-specific) shows 25-fold lower potency in ErbB-2-overexpressing BT474 cells compared to dual inhibitors .

Mechanisms of Resistance and Heterogeneity

Tumor Heterogeneity

  • Amplification Variability : In bladder cancer, ErbB-2 amplification is heterogeneous, with 10/141 tumors showing intrachromosomal clusters of amplified genes .
  • Nuclear ErbB-2 (NuclErbB-2) : Nuclear-localized ErbB-2 correlates with cyclooxygenase-2 (COX-2) expression and trastuzumab resistance. Abrogating nuclear translocation inhibits tumor growth in vivo .

Alternative Signaling Pathways

  • Jak2/PRL Pathway : Autocrine prolactin secretion induces ErbB-2 phosphorylation via Jak2, bypassing ligand-dependent activation .
  • Integrin β4 Cooperation: Integrin β4 enhances ErbB-2 signaling and invasion, complicating monotherapy approaches .

Clinical Implications and Prognostic Value

  • Prognostic Markers: ErbB-2 overexpression in early-stage breast cancer predicts shorter time to treatment failure (19% of cases show 16–128-fold mRNA overexpression) .
  • Therapeutic Index: Dual inhibitors show selectivity for tumor cells (e.g., BT474 IC50 = 14 nM vs. normal fibroblasts IC50 >1 μM) .

Q & A

Q. What is the functional role of ErbB-2 in cancer progression?

ErbB-2 (HER2/neu) is a receptor tyrosine kinase that drives oncogenic signaling when overexpressed. It promotes tumor growth and survival by forming homo- or heterodimers with other EGFR family members (e.g., EGFR/ErbB-1), leading to activation of downstream pathways like PI3K/AKT, MAPK/ERK, and STATs. In prostate cancer, ErbB-2 overexpression correlates with androgen-independent progression and resistance to hormone therapy via interactions with cholesterol-rich lipid rafts and CXCR4/Src signaling . In breast cancer, amplification of erbB-2 is linked to aggressive phenotypes, early relapse, and poor survival .

Methodological Insight : Use in vitro kinase assays (e.g., IC50 measurements for inhibitors) and xenograft models (e.g., BT474 breast cancer cells) to study ErbB-2-driven tumorigenesis .

Q. Which experimental models are standard for studying ErbB-2 signaling?

  • NIH/3T3 transformation : Overexpression of ErbB-2 under strong promoters (e.g., Moloney murine leukemia virus LTR) induces malignant transformation, validating its oncogenic potential .
  • Xenograft models : BT474 (breast) and PC3 (prostate) cell lines are used to evaluate ErbB-2-targeted therapies in vivo .
  • 3D cell culture : Mimics tumor microenvironment interactions, such as ErbB-2 and CD44 synergy in metastasis .

Q. How is ErbB-2 expression quantified in preclinical studies?

  • FACE ErbB-2 ELISA : Quantifies total and phosphorylated ErbB-2 in adherent/non-adherent cells. Requires replicate wells for parallel analysis of phosphorylation states .
  • Immunohistochemistry (IHC) : Standard for clinical samples; scoring systems (e.g., HER2/neu IHC 0-3+) correlate amplification with prognosis .
  • siRNA knockdown : Validates functional roles (e.g., BT474 cells treated with Lenti-shERBB2 show reduced mRNA/protein levels and altered TACC1 expression) .

Advanced Research Questions

Q. How do ErbB-2 heterodimers influence therapeutic resistance?

ErbB-2/EGFR heterodimers amplify signaling output, reducing efficacy of single-target therapies. For example, co-expression in ovarian cancer predicts worse outcomes than either receptor alone. Dual inhibitors (e.g., GW2974) block both kinases, showing 10-75× selectivity over normal cells and suppressing xenograft growth at 10–30 mg/kg doses .

Methodological Insight : Use phospho-specific antibodies (e.g., anti-p-ErbB-2) and co-immunoprecipitation to study heterodimer-driven pathway activation .

Q. What methodologies validate ErbB-2 as a predictive biomarker?

  • CALGB 8541 trial analysis : High-dose cyclophosphamide/doxorubicin/5-FU improved survival in ErbB-2+ breast cancer patients. Proportional hazards models adjusted for prognostic indices (e.g., lymph node status) confirm dose-response interactions .
  • Multiplex IHC : Co-detection of phosphorylated ErbB-2 and EGFR identifies tumors with ligand-dependent activation, predicting poor survival .

Q. What strategies overcome ErbB-2-driven resistance in hormone-refractory cancers?

  • Combination therapy : Gemcitabine + ErbB-2 inhibitors enhance apoptosis in prostate cancer, delaying androgen-independent progression .
  • Antisense oligonucleotides : Reduce ErbB-2 protein by 35% in SK-Br-3 cells, specifically inhibiting proliferation in amplified lines .
  • Dual kinase inhibitors : GW2974 suppresses ErbB-2/EGFR autophosphorylation in tumor fragments, with IC50s <80 nM .

Q. How do phosphorylation states impact ErbB-2 signaling analysis?

Phosphorylated ErbB-2 (activated) correlates with ligand-dependent EGFR co-signaling. In breast cancer, 97% of p-ErbB-2+ tumors co-express EGFR, linked to the shortest survival. Use phospho-specific FACE assays or Western blotting with anti-pTyr1248 antibodies to distinguish activated states .

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